4-(Bromomethyl)-2,6-dichloropyridine hydrobromide 4-(Bromomethyl)-2,6-dichloropyridine hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17439494
InChI: InChI=1S/C6H4BrCl2N.BrH/c7-3-4-1-5(8)10-6(9)2-4;/h1-2H,3H2;1H
SMILES:
Molecular Formula: C6H5Br2Cl2N
Molecular Weight: 321.82 g/mol

4-(Bromomethyl)-2,6-dichloropyridine hydrobromide

CAS No.:

Cat. No.: VC17439494

Molecular Formula: C6H5Br2Cl2N

Molecular Weight: 321.82 g/mol

* For research use only. Not for human or veterinary use.

4-(Bromomethyl)-2,6-dichloropyridine hydrobromide -

Specification

Molecular Formula C6H5Br2Cl2N
Molecular Weight 321.82 g/mol
IUPAC Name 4-(bromomethyl)-2,6-dichloropyridine;hydrobromide
Standard InChI InChI=1S/C6H4BrCl2N.BrH/c7-3-4-1-5(8)10-6(9)2-4;/h1-2H,3H2;1H
Standard InChI Key YDHXOZIHJMBEOY-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1Cl)Cl)CBr.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 4-(bromomethyl)-2,6-dichloropyridine hydrobromide is C₆H₅Br₂Cl₂N, with a molecular weight of 321.82 g/mol . Its structure consists of a pyridine ring substituted with chlorine atoms at the 2- and 6-positions and a bromomethyl group at the 4-position, forming a hydrobromide salt (Figure 1). The SMILES notation ClC1=CC(CBr)=CC(Cl)=N1.Br accurately represents its connectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight321.82 g/mol
Melting PointNot reported (base: 42.5–43.2°C)
Boiling PointNot reported (base: 118°C @ 0.2 mmHg)
SolubilityLimited data; likely polar aprotic solvents
StabilitySensitive to light and moisture

The hydrobromide form enhances stability compared to the free base (C₆H₄BrCl₂N, MW: 240.91 g/mol) , making it preferable for storage and reactions requiring controlled conditions.

Applications in Research and Industry

Pharmaceutical Development

The compound’s bromomethyl group serves as a reactive handle for cross-coupling reactions, enabling the synthesis of antimicrobial agents. Preliminary studies indicate efficacy against Gram-positive bacteria, with potential for addressing antibiotic resistance . For example, derivatives have shown inhibitory activity against Staphylococcus aureus (MIC: 8 µg/mL).

Agrochemical Innovation

As an intermediate in pesticide synthesis, this compound contributes to herbicides and insecticides with targeted action. Its dichloro-pyridine backbone disrupts fungal cytochrome P450 enzymes, reducing crop damage while minimizing environmental persistence . Field trials demonstrate a 30% increase in yield for wheat treated with derivatives .

Material Science

In polymer chemistry, the bromomethyl moiety facilitates covalent bonding with silica nanoparticles, enhancing composite materials’ thermal stability. Coatings derived from this compound exhibit a 15% improvement in UV resistance compared to traditional formulations .

Table 2: Key Industrial Applications

SectorUse CaseBenefit
PharmaceuticalsAntibacterial agent synthesisTargets drug-resistant pathogens
AgrochemicalsHerbicide intermediatesSelective pest control
MaterialsPolymer crosslinkersImproved durability and UV resistance
ParameterRecommendationSource
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
Storage-20°C, inert atmosphere, dark
First AidFlush eyes/skin with water; seek medical attention

The hydrobromide salt, while more stable, requires similar precautions due to its bromide content and potential decomposition products .

Regulatory and Environmental Considerations

Global Regulations

The compound falls under REACH compliance in the EU and requires Material Safety Data Sheets (MSDS) for transport. Its use in agrochemicals mandates EPA approval in the U.S., with strict limits on residual bromide levels in soil (<0.1 ppm) .

Environmental Impact

Degradation studies show a half-life of 14 days in aerobic soils, with bromide ions as the primary byproduct. While non-persistent, excessive use may lead to bioaccumulation in aquatic ecosystems .

Future Research Directions

  • Antimicrobial Optimization: Structure-activity relationship (SAR) studies to enhance potency against multidrug-resistant strains.

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce bromine waste .

  • Advanced Materials: Exploring covalent organic frameworks (COFs) for gas storage applications .

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